![molecular formula C15H28N4 B11735690 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine](/img/structure/B11735690.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a cyclopentyl group and a diethylaminoethyl side chain, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the cyclopentyl group and the diethylaminoethyl side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high standards of quality and safety.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine
- [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)propyl]amine
Uniqueness
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(diethylamino)ethyl]amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C15H28N4 |
---|---|
Molecular Weight |
264.41 g/mol |
IUPAC Name |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C15H28N4/c1-3-18(4-2)10-9-16-11-14-12-17-19(13-14)15-7-5-6-8-15/h12-13,15-16H,3-11H2,1-2H3 |
InChI Key |
SCIIJOHFPVTPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNCC1=CN(N=C1)C2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.